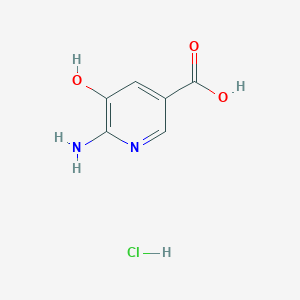

6-Amino-5-hydroxypyridine-3-carboxylic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While specific synthesis methods for “6-Amino-5-hydroxypyridine-3-carboxylic acid;hydrochloride” were not found, a related compound, 6-aminopyridine-3-carboxylic acid, can be synthesized by the electrochemical reduction of 2-amino-5-bromo and 2-amino-5-chloropyridine in the presence of CO2 at a silver electrode .Scientific Research Applications

Medicinal Chemistry Applications

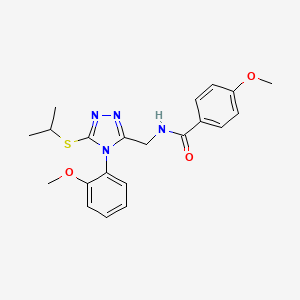

Antibacterial Agents : Research into pyridonecarboxylic acids, related structures to 6-amino-5-hydroxypyridine-3-carboxylic acid, has shown their potential as antibacterial agents. Compounds with amino and hydroxy substitutions have been synthesized and found to exhibit significant antibacterial activity, indicating their potential for further biological studies and drug development (Egawa et al., 1984).

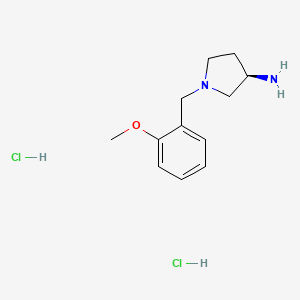

Anticancer Agents : The synthesis of compounds related to 6-amino-5-hydroxypyridine-3-carboxylic acid has been explored for their anticancer properties. Hydrolysis and catalytic hydrogenation processes have led to derivatives that show effects on the proliferation and mitotic index of cultured L1210 cells and survival of mice bearing P388 leukemia, suggesting their potential as anticancer agents (Temple et al., 1983).

Coordination Chemistry and Material Science

- Lanthanide-Organic Frameworks : The compound has been used in the synthesis of novel lanthanide-organic coordination polymeric networks. These frameworks have potential applications in material science for their unique structural properties and could be explored for use in catalysis, gas storage, and separation technologies (Liu et al., 2009).

Biochemistry Applications

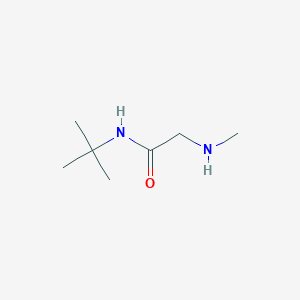

Spin-Labeled Amino Acids : In the field of biochemistry, derivatives of 6-amino-5-hydroxypyridine-3-carboxylic acid have been developed as spin-labeled amides. These compounds exhibit antioxidant potential and are promising for application in biomedical studies, including magnetic resonance imaging (MRI), due to their ability to function as electron spin resonance probes and fluorescence quenchers (Yushkova et al., 2013).

Insulin-Mimetic Activities : Metal complexes with 3-hydroxypyridine-2-carboxylic acid, a closely related structure, have been synthesized and characterized for their insulin-mimetic activities. These complexes have shown potent activity in in vitro models, highlighting their potential for therapeutic applications in managing diabetes (Nakai et al., 2005).

properties

IUPAC Name |

6-amino-5-hydroxypyridine-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3.ClH/c7-5-4(9)1-3(2-8-5)6(10)11;/h1-2,9H,(H2,7,8)(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFTPENSNABWLKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1O)N)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-5-hydroxypyridine-3-carboxylic acid;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-chlorobenzoyl)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide](/img/structure/B2652747.png)

![N-Ethyl-2-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2652749.png)

![5-[(4-Methylphenyl)thio]-2-furaldehyde](/img/structure/B2652750.png)

![3-(4-bromophenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2652751.png)

![Ethyl 2-[[2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetyl]amino]benzoate](/img/structure/B2652756.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenylbutanamide](/img/structure/B2652761.png)

![3-[(2-chlorophenyl)methyl]-1-methyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2652763.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpiperidine-2-carboxylic acid](/img/structure/B2652766.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2652767.png)

![3-[5-(4-methoxyphenyl)furan-2-yl]-N-(tetrahydrofuran-2-ylmethyl)propanamide](/img/structure/B2652768.png)